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molecular formula C4H6N4O2 B1306432 methyl 1H-tetrazol-1-ylacetate CAS No. 55633-19-7

methyl 1H-tetrazol-1-ylacetate

Cat. No. B1306432
M. Wt: 142.12 g/mol
InChI Key: CGQJVEFCNZKVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745630B2

Procedure details

A mixture of tetrazol-1-yl acetic acid (5 g, 39 mmol) and 4M hydrochloric acid in dioxan (100 μL) in methanol (50 mL) was heated under reflux for 18 hours. The cooled mixture was evaporated under reduced pressure to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]([OH:9])=[O:8])[CH:5]=[N:4][N:3]=[N:2]1.Cl.O1CCOC[CH2:12]1>CO>[N:1]1([CH2:6][C:7]([O:9][CH3:12])=[O:8])[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(N=NN=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 μL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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